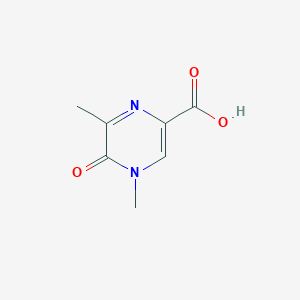
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is an organic compound with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of both cyclohexyl and cyclopropyl groups attached to a propane-1,3-dione backbone. It is a versatile chemical known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione typically involves the reaction of cyclohexyl and cyclopropyl derivatives with propane-1,3-dione. One common method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring . The reaction is carried out in a three-neck round bottom flask equipped with a magnetic stirrer bar, condenser, and thermometer pocket in a heating water bath . Dimethyl amino pyridine (DMAP) is often used as a reagent to facilitate the rearrangement of the enol ester to the final triketone molecule .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione involves the inhibition of specific enzymes. For instance, it is known to inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This inhibition disrupts the breakdown of the amino acid tyrosine, leading to the accumulation of toxic intermediates and ultimately causing plant death. This mechanism is particularly relevant in its application as a herbicide.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the cyclopropyl group.
2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione: A derivative with enhanced herbicidal activity.
Uniqueness
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in the development of herbicides and other agrochemicals.
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
1-cyclohexyl-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H18O2/c13-11(8-12(14)10-6-7-10)9-4-2-1-3-5-9/h9-10H,1-8H2 |
InChIキー |
KEBNILQAAGELPU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)CC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)

![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)

